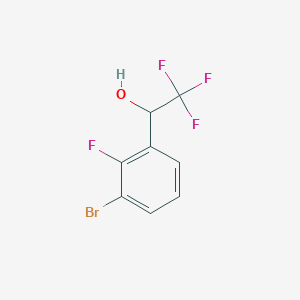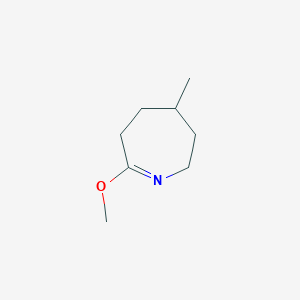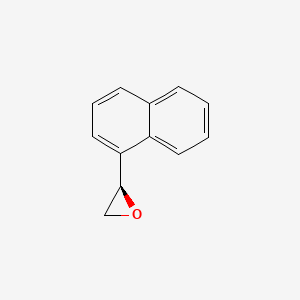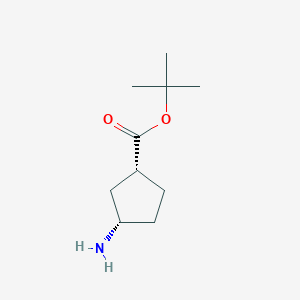
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol, commonly known as BFFT, is a trifluoromethylated phenol derivative. It is a highly fluorinated compound that has a wide range of applications in scientific research. BFFT is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has been extensively studied for its ability to act as a catalyst, its stability, and its selective reactivity. BFFT has been used in a variety of areas such as in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of fluorinated compounds.
科学的研究の応用
BFFT has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of peptides and peptidomimetics, in the synthesis of heterocyclic compounds, and in the synthesis of fluorinated compounds. BFFT has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of fluorinated compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of BFFT is not fully understood. However, it is known that BFFT is a highly fluorinated compound that is able to act as a catalyst in the synthesis of organic compounds. It is also known that BFFT is able to selectively react with certain compounds, allowing for the synthesis of specific compounds. Finally, BFFT is able to act as a reagent in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFFT are not yet understood. However, it is known that BFFT is highly stable and is able to act as a catalyst in the synthesis of organic compounds. It is also known that BFFT is able to selectively react with certain compounds, allowing for the synthesis of specific compounds.
実験室実験の利点と制限
The main advantage of using BFFT in lab experiments is its ability to act as a catalyst in the synthesis of organic compounds. BFFT is also able to selectively react with certain compounds, allowing for the synthesis of specific compounds. Additionally, BFFT is highly stable and is able to act as a reagent in the synthesis of fluorinated compounds. One limitation of BFFT is that it is not suitable for use in drug synthesis due to its potential toxicity.
将来の方向性
There are many potential future directions for BFFT. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further research into its use as a catalyst in the synthesis of organic compounds, its selectivity in the synthesis of specific compounds, and its use as a reagent in the synthesis of fluorinated compounds is needed. Finally, research into the potential toxicity of BFFT is needed to ensure its safe use in laboratory experiments.
合成法
BFFT can be synthesized via a variety of methods. The most common method involves the reaction of 3-bromo-2-fluoroaniline with trifluoroacetic anhydride in the presence of a catalyst. This reaction yields a trifluoromethylated phenol, which is then hydrolyzed to form BFFT. Other methods include the reaction of 3-bromo-2-fluoroaniline with trifluoromethanesulfonic anhydride and the reaction of 3-bromo-2-fluoroaniline with trifluoroacetic acid.
特性
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIMADDMXVCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)








![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)